



Application of Rhodium-Zirconia Catalysts in Automotive Emissions Control

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Compound of Interest		
Compound Name:	Rhodiumzirconium (1/3)	
Cat. No.:	B15437091	Get Quote

Introduction

Rhodium (Rh) supported on zirconia (ZrO₂) and ceria-zirconia (CeO₂-ZrO₂) mixed oxides stands as a cornerstone in modern three-way catalytic converters (TWCs) for gasoline-powered vehicles. These catalysts are instrumental in the abatement of harmful exhaust pollutants, namely nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC). Rhodium's primary role is the highly efficient reduction of NOx to benign nitrogen gas (N₂). The zirconia-based support provides crucial thermal stability, enhances the dispersion of the active rhodium species, and participates in the catalytic cycle through its oxygen storage capacity, particularly when combined with ceria. This application note details the synthesis, characterization, and catalytic performance of Rh/ZrO₂-based catalysts and provides standardized protocols for their evaluation.

Data Presentation

The performance of Rh/ZrO₂-based catalysts is typically evaluated by their ability to convert pollutants at various temperatures. The "light-off" temperature, the temperature at which 50% conversion (T_{50}) is achieved, is a key metric for catalyst efficiency, especially during the cold-start phase of engine operation.

Table 1: Light-off Temperatures for CO, HC, and NOx over a 1 wt% Rh/ZrO2 Catalyst



Pollutant	T ₅₀ (°C)
Carbon Monoxide (CO)	250
Hydrocarbons (HC)	280
Nitrogen Oxides (NOx)	270

Table 2: Catalytic Conversion of NOx over Rh/Ce_{0.62}Zr_{0.38}O₂ at Various Temperatures

Temperature (°C)	NOx Conversion (%)
200	15
250	45
300	85
350	98
400	99

Experimental Protocols

Protocol 1: Synthesis of 1 wt% Rh/ZrO₂ Catalyst via Wet Impregnation

Objective: To prepare a Rhodium on Zirconia catalyst with a nominal Rh loading of 1% by weight using the wet impregnation method.

Materials:

- Zirconium(IV) oxide (ZrO₂) support, high surface area
- Rhodium(III) chloride hydrate (RhCl₃·xH₂O) or Rhodium(III) nitrate hydrate (Rh(NO₃)₃·xH₂O)
- Deionized water
- Rotary evaporator



- Drying oven
- Calcination furnace

Procedure:

- Pre-treatment of Support: Dry the ZrO₂ support at 120°C for 4 hours to remove adsorbed moisture.
- Precursor Solution Preparation: Calculate the required amount of the rhodium precursor to achieve a 1 wt% Rh loading on the desired mass of ZrO₂. Dissolve the calculated amount of the Rh salt in a volume of deionized water equivalent to the pore volume of the ZrO₂ support (incipient wetness impregnation).
- Impregnation: Add the precursor solution to the dried ZrO₂ support dropwise while continuously mixing to ensure uniform distribution.
- Aging: Allow the impregnated support to age for 12 hours at room temperature in a sealed container to facilitate the diffusion of the precursor into the pores of the support.
- Drying: Dry the aged material in an oven at 110°C overnight (approximately 12 hours) to remove the solvent.
- Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature
 at a rate of 5°C/min to 500°C and hold for 4 hours. This step decomposes the precursor and
 anchors the rhodium species to the support.
- Reduction (Optional but recommended): Prior to catalytic testing, the calcined catalyst is often reduced in a flowing hydrogen (e.g., 5% H₂ in Ar) atmosphere. Ramp the temperature to 400°C at 10°C/min and hold for 2 hours to ensure the rhodium is in its metallic, active state.

Protocol 2: Characterization by Temperature-Programmed Reduction (TPR)

Objective: To determine the reducibility of the rhodium species on the zirconia support.



Instrumentation:

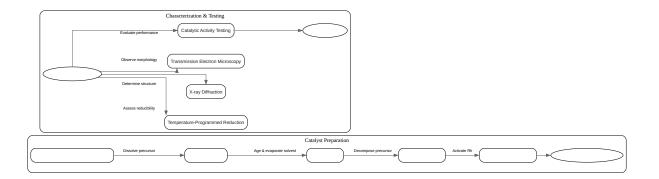
- Chemisorption analyzer equipped with a thermal conductivity detector (TCD)
- Quartz U-tube reactor
- Temperature controller and furnace

Procedure:

- Sample Preparation: Place approximately 50-100 mg of the calcined catalyst in the quartz reactor, supported on quartz wool.
- Pre-treatment: Heat the sample in a flow of inert gas (e.g., Argon or Helium) to a desired temperature (e.g., 300°C) to clean the surface of any adsorbed impurities and hold for 1 hour. Cool down to room temperature.
- Reduction: Switch the gas flow to a reducing mixture (e.g., 5% H₂ in Ar) at a constant flow rate (e.g., 30 mL/min).
- Temperature Program: Begin heating the sample at a linear rate (e.g., 10°C/min) from room temperature to a final temperature (e.g., 800°C).
- Data Acquisition: Continuously monitor the hydrogen concentration in the effluent gas using the TCD. A decrease in H₂ concentration, indicating consumption by the catalyst, is recorded as a peak in the TPR profile. The temperature at which the peak maximum occurs provides information about the ease of reduction of the rhodium species.

Mandatory Visualization

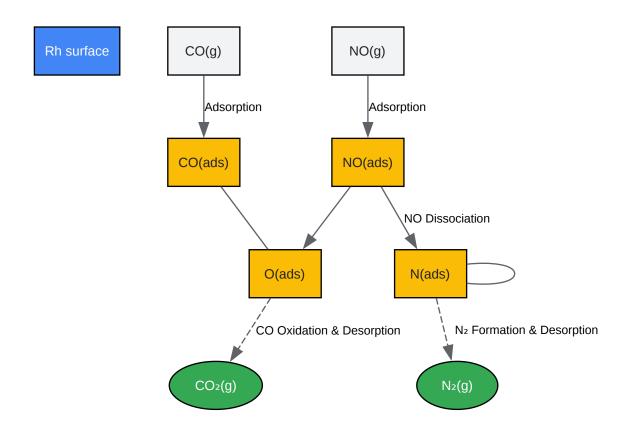




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Caption: Experimental workflow for the synthesis and evaluation of Rh/ZrO $_2$ catalysts.





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Caption: Simplified reaction mechanism for NOx reduction by CO on a Rhodium catalyst.[1]

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References

- 1. researchgate.net [researchgate.net]
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